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3-(Methylamino)benzene-1-sulfonylfluoride

Cat. No.: B13576009
M. Wt: 189.21 g/mol
InChI Key: XGSLSQKGZRCILA-UHFFFAOYSA-N
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Description

Contextual Significance of Arylsulfonyl Fluorides in Modern Chemical Synthesis

Arylsulfonyl fluorides have emerged as compounds of prime interest in modern organic and medicinal chemistry due to their distinctive combination of stability and reactivity. mdpi.comnih.gov Unlike their more reactive sulfonyl chloride counterparts, which can be sensitive to moisture and prone to reductive collapse, arylsulfonyl fluorides exhibit remarkable stability. nih.govacs.org The strong, highly polarized sulfur-fluorine (S-F) bond confers considerable resistance to hydrolysis, reduction, and thermolysis. mdpi.comnih.gov

This stability makes them compatible with a wide array of reaction conditions, yet they retain sufficient electrophilicity at the sulfur(VI) center to react selectively with nucleophiles under specific activation conditions. This unique balance is the cornerstone of their utility. researchgate.net

A pivotal application of arylsulfonyl fluorides is in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept introduced by K. Barry Sharpless, which has been recognized as a next-generation "click chemistry" reaction. mdpi.com SuFEx provides a reliable method for constructing robust chemical linkages (sulfonates, sulfonamides) and has found broad applications in drug discovery, polymer science, and bioconjugation. nih.govrsc.org

Furthermore, in the realm of chemical biology and drug design, the sulfonyl fluoride moiety is a privileged "warhead" for covalent inhibitors. enamine.net These compounds can form stable, covalent bonds with nucleophilic amino acid residues (such as lysine (B10760008), tyrosine, serine, and histidine) in protein binding sites, leading to irreversible inhibition of enzyme activity. acs.orgenamine.netnih.gov This has made them invaluable as chemical probes to study protein function and as potential therapeutic agents. mdpi.comnih.gov Their applications also extend to being fluorinating agents and as platforms for ¹⁸F-radiolabeling in positron emission tomography (PET). mdpi.comacs.orgresearchgate.net

Historical Development of Sulfonyl Fluoride Chemistry Relevant to Aryl Systems

The study of sulfonyl fluorides dates back to the early 20th century, though their full potential was not realized for many decades. nih.gov The earliest and most conventional synthetic route involved the conversion of pre-existing arylsulfonyl chlorides to arylsulfonyl fluorides via halogen exchange using fluoride salts. ccspublishing.org.cn Pioneering work in the 1930s demonstrated this transformation using aqueous potassium fluoride solutions. ccspublishing.org.cn Subsequent refinements, such as the use of potassium fluoride with 18-crown-6 (B118740) ether in the 1970s, improved the efficiency of this method. mdpi.comccspublishing.org.cn

For a long period, the synthesis of sulfonyl fluorides remained largely dependent on the availability of the corresponding sulfonyl chlorides. However, the instability of many sulfonyl chlorides and the desire for more versatile synthetic pathways spurred the development of new methods. nih.gov Research efforts led to a plethora of innovative strategies that expanded the synthetic toolkit, utilizing a diverse range of starting materials:

Thiols and Disulfides: Methods were developed for the direct conversion of thiols and disulfides to sulfonyl fluorides through oxidative processes in the presence of a fluoride source. mdpi.comccspublishing.org.cn

Sulfonic Acids and Salts: Direct deoxyfluorination of widely available sulfonic acids and their salts provided a more direct entry to sulfonyl fluorides, avoiding the need for intermediate chlorination steps. nih.gov

Aryl Halides and Boronic Acids: The advent of palladium-catalyzed cross-coupling reactions enabled the synthesis of arylsulfonyl fluorides from aryl halides or boronic acids, using SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and an electrophilic fluorine source. acs.org

Anilines and Diazonium Salts: Arenediazonium salts and anilines have also been successfully employed as precursors for the synthesis of arenesulfonyl fluorides. nih.gov

A paradigm shift in the perception and application of sulfonyl fluoride chemistry occurred in 2014 with the introduction of SuFEx click chemistry. researchgate.netresearchgate.net This conceptual framework revitalized interest in the S-F bond, recasting it from a mere stable analogue of the S-Cl bond to a highly reliable and versatile connective tool, which has since fueled extensive research into new synthetic methods and applications. rsc.org

Scope and Objectives of Academic Research on 3-(Methylamino)benzene-1-sulfonylfluoride

While the broader class of arylsulfonyl fluorides is the subject of extensive investigation, academic research focusing specifically on this compound is not widely documented in available literature. However, based on the well-established roles of analogous compounds, the scope and objectives of potential research on this molecule can be clearly delineated.

The primary objectives would likely revolve around synthesis, reactivity, and biological applications, leveraging the interplay between the electron-donating methylamino group and the electron-withdrawing sulfonyl fluoride moiety.

Key Research Objectives would include:

Synthetic Accessibility and Optimization: Developing efficient and scalable synthetic routes to produce this compound with high purity. This would involve comparing different strategies, such as the fluorination of the corresponding sulfonyl chloride or synthesis from 3-methylaminoaniline.

Reactivity Profiling in SuFEx Chemistry: Quantifying the reactivity of the sulfonyl fluoride group in SuFEx reactions. A key question would be how the meta-positioned methylamino group influences the electrophilicity of the sulfur center compared to its ortho- and para-isomers (e.g., 4-(Methylamino)benzene-1-sulfonyl fluoride) and the parent benzenesulfonyl fluoride.

Investigation as a Covalent Probe: Exploring its potential as a covalent inhibitor for specific protein targets. Research would focus on its reactivity towards nucleophilic amino acid residues. The methylamino group could serve as a recognition element, providing hydrogen bonding capabilities or specific steric interactions within a protein's binding pocket, thus conferring target selectivity.

Structure-Activity Relationship (SAR) Studies: A comparative study of the 2-, 3-, and 4-methylamino isomers to establish clear SARs. This would involve assessing how the substituent position affects the compound's stability, reactivity, and biological activity, providing fundamental insights for the rational design of more advanced chemical probes or drug candidates. nih.gov

The data below summarizes the fundamental properties of the target compound.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₈FNO₂S
Molecular Weight 189.21 g/mol
IUPAC Name 3-(methylamino)benzenesulfonyl fluoride
SMILES CNC1=CC(=CC=C1)S(=O)(=O)F

| InChI Key | XGSLSQKGZRCILA-UHFFFAOYSA-N |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FNO2S B13576009 3-(Methylamino)benzene-1-sulfonylfluoride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8FNO2S

Molecular Weight

189.21 g/mol

IUPAC Name

3-(methylamino)benzenesulfonyl fluoride

InChI

InChI=1S/C7H8FNO2S/c1-9-6-3-2-4-7(5-6)12(8,10)11/h2-5,9H,1H3

InChI Key

XGSLSQKGZRCILA-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC=C1)S(=O)(=O)F

Origin of Product

United States

Synthetic Methodologies for 3 Methylamino Benzene 1 Sulfonylfluoride and Its Analogues

General Strategies for Arylsulfonyl Fluoride (B91410) Synthesis

The preparation of arylsulfonyl fluorides, including analogues of 3-(methylamino)benzene-1-sulfonylfluoride, is a cornerstone of modern organofluorine chemistry. These compounds serve as valuable intermediates and bioactive molecules. A variety of synthetic methods have been developed, starting from diverse precursors and employing different reaction conditions.

Synthesis from Sulfonyl Chlorides via Halogen Exchange Reactions

One of the most traditional and widely practiced methods for synthesizing arylsulfonyl fluorides is through the halogen exchange (Halex) reaction of the corresponding arylsulfonyl chlorides. google.com This nucleophilic substitution reaction typically involves treating the sulfonyl chloride with a fluoride salt.

The synthesis of the precursor, 3-(methylamino)benzene-1-sulfonyl chloride, can be achieved through a multi-step process. A common starting material is 3-nitrobenzenesulfonyl chloride, which is synthesized by the chlorosulfonation of nitrobenzene. prepchem.com The nitro group is then reduced to an amino group, yielding 3-aminobenzenesulfonyl chloride. Subsequent N-methylation of the amino group would provide the desired 3-(methylamino)benzene-1-sulfonyl chloride.

The halogen exchange reaction is then carried out using various fluoride sources and reaction conditions. Common fluoride reagents include potassium fluoride (KF), potassium bifluoride (KHF2), and cesium fluoride (CsF). google.com The reaction is often performed in aprotic polar solvents such as acetonitrile (B52724) or dimethylformamide. nih.gov To enhance the reactivity and solubility of the fluoride salt, phase-transfer catalysts like 18-crown-6 (B118740) may be employed. google.com

PrecursorReagentsSolventConditionsProductYield (%)
Arylsulfonyl ChlorideKF, 18-crown-6AcetonitrileRoom TemperatureArylsulfonyl FluorideExcellent
Arylsulfonyl ChlorideKHF2AcetonitrileNot specifiedArylsulfonyl FluorideNot specified
Chlorobenzenesulfonyl FluorideKFSulfolane100-240 °CFluorobenzenesulfonyl FluorideNot specified

This table presents generalized conditions for the halogen exchange reaction to form arylsulfonyl fluorides.

Direct Fluorosulfonylation Approaches

Direct fluorosulfonylation methods offer a more streamlined approach to arylsulfonyl fluorides by forming the C-SO2F bond in a single step, which is particularly advantageous for late-stage functionalization. google.com

One such approach involves the Sandmeyer-type reaction of arenediazonium salts. In this method, an aromatic amine, such as a substituted aniline, is converted to its diazonium salt, which then reacts with a sulfur dioxide source and a fluoride source. For instance, arenediazonium tetrafluoroborates can react with sodium metabisulfite (B1197395) (Na2S2O5) as the SO2 source and N-fluorobenzenesulfonimide (NFSI) as the fluoride source in a transition-metal-free radical process to yield various arenesulfonyl fluorides. echemcom.com

Starting MaterialReagentsKey FeaturesProduct
Arenediazonium TetrafluoroboratesNa2S2O5, NFSITransition-metal-free, radical tandem processArenesulfonyl Fluorides
Aryl AminesK2S2O5, NFSIOne-pot, copper-free Sandmeyer-type reactionArylsulfonyl Fluorides

This table summarizes direct fluorosulfonylation approaches via Sandmeyer-type reactions.

Preparation from Thiol Derivatives

Aryl and heteroaryl thiols, as well as their corresponding disulfides, can serve as precursors for the synthesis of arylsulfonyl fluorides. This method typically involves an oxidative fluorination process. For example, heteroaromatic thiols can be oxidized with aqueous sodium hypochlorite (B82951) to form the corresponding sulfonyl chlorides in situ, which are then treated with potassium bifluoride (KHF2) to undergo halogen exchange and produce the desired sulfonyl fluorides. google.com

Synthesis from Aryltriazenes and Related Precursors

Aryltriazenes have emerged as valuable precursors for the synthesis of arylsulfonyl fluorides under metal- and catalyst-free conditions. This one-pot, multi-component reaction utilizes aryltriazenes, a sulfur dioxide surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and a fluorine source like N-fluorobenzenesulfonimide (NFSI) in the presence of an acid like trifluoroacetic acid (TFA). This method is noted for its simple reaction conditions and broad functional group tolerance.

Radical-Mediated Fluorosulfonylation of Aromatic Precursors

Radical-mediated reactions have gained prominence for the formation of C-SO2F bonds, offering mild reaction conditions and compatibility with a wide range of functional groups.

Photoredox Catalysis in C-FSO2 Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of arylsulfonyl fluorides. These methods often involve the generation of an aryl radical from a suitable precursor, which is then trapped by a sulfur dioxide source, followed by fluorination.

Diaryliodonium salts can serve as aryl radical precursors under organophotocatalysis. In a typical setup, the diaryliodonium salt reacts with a sulfur dioxide source like DABSO and a fluoride source such as potassium bifluoride (KHF2) in the presence of a photocatalyst and visible light. The electronic properties of the substituents on the aromatic ring of the diaryliodonium salt can significantly influence the reaction yields.

Electrocatalytic Approaches for Arylsulfonyl Fluoride Synthesis

Recent advancements in synthetic chemistry have led to the development of electrocatalytic methods for the synthesis of arylsulfonyl fluorides, offering a milder and more environmentally benign alternative to traditional approaches. nih.govacs.org This strategy utilizes widely available starting materials such as thiols or disulfides in combination with an inexpensive, abundant, and safe fluoride source like potassium fluoride (KF). nih.gov The key advantage of this electrochemical approach is the elimination of the need for additional oxidants or catalysts. nih.gov

The reaction proceeds under mild conditions, contributing to a broad substrate scope that includes a variety of alkyl, benzyl, aryl, and heteroaryl thiols or disulfides. nih.gov This method is believed to involve unstable intermediates such as sulfenyl fluorides and sulfinyl fluorides. acs.org The primary byproduct of this synthesis is sulfonic acid, which can form through the anodic oxidation of disulfides or the hydrolysis of the sulfonyl fluoride product. acs.org This electrochemical protocol is seen as a valuable green and mild method for preparing sulfonyl fluorides in both academic and industrial settings. acs.org

Development of Novel Fluorosulfonyl Radical Reagents

The field of sulfonyl fluoride synthesis has been significantly advanced by the emergence of radical fluorosulfonylation, which presents a concise and efficient pathway to these valuable compounds. researchgate.netthieme-connect.com This approach has been spurred by the development of novel reagents capable of generating the highly reactive fluorosulfonyl radical (FSO2•). thieme-connect.com Historically, the instability and difficulty in generating the FSO2• radical have been significant hurdles. nih.gov

A notable breakthrough in this area is the development of 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts. researchgate.net These solid-state, bench-stable compounds serve as effective, redox-active precursors to the FSO2• radical under photoredox conditions. researchgate.netspringernature.com The use of FABI reagents enables the radical fluorosulfonylation of olefins. researchgate.net Another established precursor for the FSO2• radical is sulfuryl chlorofluoride (FSO2Cl). springernature.com

These radical-based methods provide a new and general route to access a diverse range of sulfonyl fluorides, including alkenyl sulfonyl fluorides, which can be challenging to synthesize using traditional cross-coupling methods. nih.gov The versatility of these reagents is further demonstrated by their application in the late-stage fluorosulfonylation of natural products. nih.gov The development of such radical precursors is a direct response to the high demand for novel and effective methods to access sulfonyl fluorides for applications in chemical biology and drug discovery. springernature.com

Table 1: Comparison of Selected Fluorosulfonyl Radical Precursors

Precursor Reagent Type Conditions Substrates Key Advantages
1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts Solid-state, redox-active Photoredox catalysis Olefins Bench-stable, effective FSO2• precursor researchgate.netspringernature.com
Sulfuryl chlorofluoride (FSO2Cl) Gas/liquid Photoinduced or electrochemical conditions Alkenes, alkynes Established radical precursor springernature.com

Green Chemistry Principles in the Synthesis of Arylsulfonyl Fluorides

The synthesis of arylsulfonyl fluorides is increasingly being guided by the principles of green chemistry, aiming to develop safer, more efficient, and environmentally friendly processes. eurekalert.orgosaka-u.ac.jp A key focus is the replacement of hazardous reagents with safer alternatives. eurekalert.orgosaka-u.ac.jp For instance, traditional methods often required highly toxic and difficult-to-handle reagents like SO2F2 gas or KHF2. eurekalert.orgosaka-u.ac.jp

Recent innovations have introduced synthetic routes that utilize safer and more easily handled materials. eurekalert.orgosaka-u.ac.jp One such development is the use of a combination of SHC5® and potassium fluoride (KF) to convert thiols and disulfides into sulfonyl fluorides. eurekalert.orgosaka-u.ac.jp This process is considered a green synthetic method because it produces only non-toxic sodium and potassium salts as byproducts, thereby minimizing environmental impact. eurekalert.orgosaka-u.ac.jpsciencedaily.com Another approach employs the Et3N·HF complex as a safe substitute for hydrogen fluoride. ssrn.com

Atom Economy and Reaction Mass Efficiency Improvements

A central tenet of green chemistry is the maximization of atom economy, which measures the extent to which atoms from the starting materials are incorporated into the final desired product. buecher.de Reactions with high atom economy are inherently more efficient as they generate less waste. jddhs.com In the context of arylsulfonyl fluoride synthesis, methods that proceed with high yields and produce minimal byproducts are favored. eurekalert.orgosaka-u.ac.jp

The aforementioned synthesis using SHC5® and KF is a prime example of a process with improved atom economy, as the primary byproducts are simple, non-toxic salts. eurekalert.orgosaka-u.ac.jpsciencedaily.com This contrasts with methods that may have a 100% yield but produce significant amounts of byproducts, resulting in a low atom economy. libretexts.org Reaction Mass Efficiency (RME) provides a more comprehensive measure of a reaction's greenness by considering the masses of all reactants, solvents, and reagents relative to the mass of the desired product. Catalytic processes, by their nature, tend to have better RME as they use smaller quantities of reagents that are not consumed in the reaction. jetir.org

Sustainable Reagent Development and Process Optimization

The development of sustainable reagents and the optimization of reaction processes are crucial for advancing green chemistry in the synthesis of arylsulfonyl fluorides. This includes the use of reagents that are abundant, non-toxic, and derived from renewable sources where possible. The use of potassium fluoride, an inexpensive and safe fluoride source, in electrochemical synthesis is an example of sustainable reagent choice. nih.gov

Modular and High-Throughput Synthesis Approaches

Recent research has focused on developing modular approaches to the synthesis of sulfonyl fluorides and their analogues, allowing for the systematic variation of different parts of the molecule. nih.gov A modular synthesis has been reported for sulfondiimidoyl fluorides, which are double aza-analogues of sulfonyl fluorides. nih.gov This method allows for the variation of the carbon and both nitrogen substituents. nih.gov

This modularity is achieved by using readily available organometallic reagents, commercial sulfinylamines, simple electrophiles, and N-fluorobenzenesulfonimide (NFSI) as starting materials. nih.gov The reactions are reported to be broad in scope, efficient, and scalable. nih.gov Such modular strategies are highly valuable as they facilitate the rapid generation of libraries of related compounds, which is a key aspect of high-throughput synthesis and screening in drug discovery and materials science. The ability to easily modify the substituents on the sulfonyl fluoride core allows for the fine-tuning of the molecule's properties.

Reactivity Profiles and Mechanistic Investigations of 3 Methylamino Benzene 1 Sulfonylfluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful class of click reactions, valued for its efficiency and the stability of the resulting linkages. researchgate.net Aryl sulfonyl fluorides, including 3-(methylamino)benzene-1-sulfonylfluoride, are key building blocks in SuFEx chemistry. The core of this reactivity lies in the unique nature of the sulfur-fluorine bond, which is thermodynamically stable and resistant to many common reaction conditions, yet can be selectively activated for exchange with nucleophiles.

The fundamental reaction in SuFEx chemistry is the nucleophilic substitution at the hexavalent sulfur center. The sulfonyl fluoride group is generally stable and unreactive, even in harsh conditions like refluxing aniline. However, under appropriate catalytic conditions, the sulfur atom becomes susceptible to attack by nucleophiles (e.g., silylated alcohols, amines), leading to the displacement of the fluoride ion and the formation of a new covalent bond (e.g., sulfonate ester, sulfonamide). nih.govnih.gov

This transformation is characterized by its high chemoselectivity, as the reaction occurs exclusively at the sulfur center without affecting other functional groups. Unlike sulfonyl chlorides, sulfonyl fluorides are resistant to reduction because the S-F bond cleavage is exclusively heterolytic. nih.gov This combination of stability and controlled reactivity makes sulfonyl fluorides like this compound reliable connective hubs in chemical synthesis. nih.gov

The activation of the highly stable S-F bond for nucleophilic substitution typically requires a catalyst. A variety of catalyst systems have been developed to facilitate SuFEx reactions under mild conditions. These can be broadly categorized as Brønsted bases, Lewis acids, and other specialized catalysts.

Brønsted Bases: Organic superbases are highly effective in activating the S-F bond, often in conjunction with silicon-based reagents like hexamethyldisilazane (B44280) (HMDS). nih.gov Bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) can achieve rapid and high-yielding SuFEx reactions with low catalyst loadings. nih.gov

Lewis Acids: Lewis acidic catalysts, such as Calcium(II) trifluoromethanesulfonimide (Ca(NTf₂)₂), are particularly effective in activating SuFEx substrates for the synthesis of nitrogen-containing S(VI) compounds like sulfonamides and sulfamates. nih.govresearchgate.net

Other Catalytic Systems: N-Heterocyclic Carbenes (NHCs) and 1-hydroxybenzotriazole (B26582) (HOBt) have also been demonstrated as potent catalysts for the coupling of sulfonyl fluorides with amines and alcohols. researchgate.netresearchgate.net These systems expand the scope of SuFEx chemistry, enabling reactions with sterically hindered substrates and offering orthogonal reactivity. researchgate.netchemrxiv.org

Table 1: Catalyst Systems in SuFEx Reactions
Catalyst TypeExample CatalystTypical NucleophilesKey Features
Brønsted BaseDBU, BEMP, BTMGAlcohols, Phenols (often silylated)High efficiency, low catalyst loading (1-20 mol%), mild conditions. nih.gov
Lewis AcidCa(NTf₂)₂Amines, AlcoholsEfficient for synthesis of sulfonamides and sulfamates. nih.govresearchgate.net
Nucleophilic CatalystHOBtAminesEffective for synthesis of sulfonamides and sulfonimidamides. researchgate.netresearchgate.net
OrganocatalystN-Heterocyclic Carbenes (NHCs)AlcoholsUseful for reactions with secondary benzylic alcohols. researchgate.net

The S-F bond in sulfonyl fluorides is characterized by significant thermodynamic stability, contributing to the compound's inertness under ambient conditions. nih.gov This stability arises from the high bond energy of the sulfur-fluorine bond. Cleavage of this bond is kinetically hindered, requiring substantial activation energy, which is why SuFEx reactions often necessitate catalysis.

Catalysts function by lowering the activation energy barrier for nucleophilic attack. For instance, computational studies on the reaction of p-toluenesulfonyl fluoride with a Ni(0) complex suggest that oxidative addition at the S-F bond is a plausible mechanistic pathway for its activation. chemrxiv.org The cleavage is heterolytic, producing a fluoride ion, which is a key feature distinguishing it from other sulfonyl halides that can undergo homolytic cleavage. nih.gov The stabilization of the resulting fluoride ion, particularly in aqueous or protic environments, is another factor that influences the reaction's favorability.

Reactions Involving the Aromatic Ring and Methylamino Group

The aromatic ring of this compound is subject to electrophilic substitution, with the reaction's regioselectivity and rate being controlled by the competing electronic effects of the methylamino and sulfonyl fluoride substituents. The methylamino group itself possesses a nucleophilic nitrogen atom.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The outcome of such a reaction on a disubstituted benzene (B151609) ring depends on the directing effects of the existing substituents.

-NHCH₃ (Methylamino) Group: This is a secondary amine group. The nitrogen atom's lone pair of electrons can be donated into the benzene ring through resonance, making it a powerful activating group. It strongly directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in

-SO₂F (Sulfonyl Fluoride) Group: This group is strongly electron-withdrawing due to the high electronegativity of the oxygen and fluorine atoms. This effect deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. wikipedia.org

In this compound, these two groups are positioned meta to each other. The directing effects are therefore additive and reinforcing for some positions while conflicting for others. The powerful activating and ortho-, para-directing effect of the methylamino group is generally expected to dominate over the deactivating, meta-directing effect of the sulfonyl fluoride group. lkouniv.ac.in Therefore, electrophilic substitution is predicted to occur primarily at the positions that are ortho and para to the methylamino group (positions 2, 4, and 6), which are activated by its strong electron-donating nature.

Table 2: Directing Effects for Electrophilic Aromatic Substitution on this compound
PositionRelation to -NHCH₃ (Activating)Relation to -SO₂F (Deactivating)Predicted Reactivity
2orthoorthoHighly Favored (Activated)
4parametaHighly Favored (Activated)
5metaparaDisfavored (Deactivated)
6orthometaHighly Favored (Activated)

The methylamino group features a nitrogen atom with a lone pair of electrons, rendering it both basic and nucleophilic. This moiety can readily react with a variety of electrophiles. For example, it can undergo acylation with acyl chlorides or anhydrides to form amides, or alkylation with alkyl halides. The nucleophilicity of this group allows it to participate in reactions independently of the sulfonyl fluoride or the aromatic ring, provided the reaction conditions are compatible. It is important to note that under the strongly acidic conditions often used for electrophilic aromatic substitution (e.g., nitration or sulfonation), the methylamino group would be protonated to form a methylammonium (B1206745) ion (-NH₂CH₃⁺). This protonated form loses its lone pair, becomes strongly electron-withdrawing and deactivating, and would act as a meta-director.

Functional Group Tolerances in Reaction Conditions

The utility of any chemical reagent is largely defined by its compatibility with a diverse range of functional groups. For this compound, its participation in reactions, particularly the widely utilized Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, is governed by the tolerance of various functional moieties present in the reaction partners. nih.govresearchgate.net

The SuFEx reaction, a cornerstone of modern "click chemistry," involves the exchange of the fluoride atom on the sulfonyl group with a nucleophile. nih.gov This transformation is known for its broad functional group tolerance, a characteristic that is expected to extend to reactions involving this compound. The stability of the sulfonyl fluoride group itself contributes to this compatibility, as it is generally resistant to hydrolysis and reduction under many reaction conditions. mdpi.comnih.gov

Based on studies of similar aryl sulfonyl fluorides, it can be anticipated that this compound would be compatible with a variety of functional groups in its reaction partners. The table below summarizes the expected compatibility based on general findings for SuFEx and related reactions.

Functional GroupExpected ToleranceRationale
Alcohols (phenols, aliphatic)GoodPhenols and alcohols are common nucleophiles in SuFEx reactions, often requiring activation with a base. enamine.netnih.gov
Amines (primary, secondary)GoodPrimary and secondary amines are effective nucleophiles for SuFEx, leading to the formation of sulfonamides. The reaction with primary amines can be facilitated by a complementary base. nih.govnih.gov
ThiolsGoodThiols are generally good nucleophiles and are expected to react with the sulfonyl fluoride group.
Aldehydes & KetonesGoodThe carbonyl groups of aldehydes and ketones are generally unreactive towards sulfonyl fluorides under typical SuFEx conditions.
Esters & AmidesGoodThese functional groups are typically stable and do not interfere with the reactivity of the sulfonyl fluoride.
Carboxylic AcidsModerateThe acidic proton of a carboxylic acid may interfere with base-catalyzed reactions. Protection of the carboxylic acid may be necessary in some cases.
Nitriles & Nitro groupsGoodThese electron-withdrawing groups are generally inert to the conditions of SuFEx reactions.
Halides (Aryl & Alkyl)GoodHalogenated compounds are generally compatible with the reaction conditions for sulfonyl fluorides.
Alkenes & AlkynesGoodUnsaturated carbon-carbon bonds are typically not reactive towards sulfonyl fluorides, although some specific catalytic systems might interact with them.

It is important to note that while sulfonyl fluorides are generally stable, the specific reaction conditions, such as the choice of catalyst and solvent, can influence the tolerance of certain functional groups. chemrxiv.org For instance, in base-catalyzed reactions, functional groups sensitive to basic conditions may require protection.

Stereoelectronic Effects on Reactivity

The reactivity of this compound is significantly influenced by the stereoelectronic properties of the methylamino substituent at the meta position. The interplay of inductive and resonance effects of this group modulates the electrophilicity of the sulfur atom in the sulfonyl fluoride moiety, thereby affecting its susceptibility to nucleophilic attack.

The methylamino group (-NHCH₃) is generally considered an electron-donating group. This is due to the nitrogen's lone pair of electrons participating in resonance with the benzene ring, which increases the electron density on the ring. However, the electronegativity of the nitrogen atom also exerts an electron-withdrawing inductive effect.

The Hammett constant (σ_meta) for an amino group (-NH₂) is -0.16, and for a dimethylamino group (-N(CH₃)₂) is -0.21. bluffton.edu The value for a methylamino group is expected to be within this range. The negative value indicates that the methylamino group is electron-donating from the meta position. This electron donation increases the electron density at the sulfur center of the sulfonyl fluoride, thereby reducing its electrophilicity and making it less reactive towards nucleophiles compared to unsubstituted benzenesulfonyl fluoride.

The table below provides a comparison of Hammett constants for related substituents, illustrating the expected electronic influence of the methylamino group.

SubstituentHammett Constant (σ_meta)Electronic Effect
-H0.00Neutral
-CH₃-0.07Weakly Electron-Donating
-NH₂-0.16Electron-Donating
-NHCH₃ (estimated ~ -0.18) Electron-Donating
-N(CH₃)₂-0.21Strongly Electron-Donating
-Cl+0.37Electron-Withdrawing
-NO₂+0.71Strongly Electron-Withdrawing

The electron-donating nature of the meta-methylamino group, therefore, deactivates the sulfonyl fluoride towards nucleophilic attack. This is a crucial consideration in designing reactions involving this compound, as more forcing conditions (e.g., stronger nucleophiles, higher temperatures, or the use of catalysts) may be required to achieve desired transformations compared to reactions with electron-withdrawn aryl sulfonyl fluorides.

Reaction Pathway Elucidation through Intermediate Characterization

The reaction is generally considered to follow an Sₙ2-type mechanism at the sulfur atom. nih.gov In this pathway, the nucleophile attacks the electrophilic sulfur atom, leading to a pentacoordinate transition state. The fluoride ion then departs as a leaving group, resulting in the formation of the substituted product.

A plausible reaction pathway for the reaction of this compound with a generic nucleophile (Nu⁻) is depicted below:

Step 1: Nucleophilic Attack The nucleophile attacks the electron-deficient sulfur atom of the sulfonyl fluoride. The presence of the electron-donating methylamino group at the meta position slightly reduces the electrophilicity of the sulfur, potentially leading to a higher activation barrier for this step compared to unsubstituted or electron-withdrawn analogs.

Step 2: Formation of a Pentacoordinate Intermediate/Transition State A transient pentacoordinate species is formed, where the sulfur atom is bonded to the incoming nucleophile, the fluoride, the two oxygen atoms, and the benzene ring. The geometry of this intermediate is likely trigonal bipyramidal.

Step 3: Departure of the Leaving Group The fluoride ion, a good leaving group, is expelled from the intermediate, leading to the formation of the final product and regenerating the tetrahedral geometry around the sulfur atom.

The presence of a base is often crucial in these reactions, especially when the nucleophile is neutral (e.g., an amine or an alcohol). The base serves to deprotonate the nucleophile, increasing its nucleophilicity and facilitating the initial attack on the sulfonyl fluoride. nih.gov Computational studies on similar systems have highlighted the role of the base in lowering the reaction barrier. nih.gov

While direct spectroscopic or crystallographic evidence for the intermediates in the reactions of this compound is lacking, the proposed mechanism is well-supported by a large body of evidence from studies on other aryl sulfonyl fluorides. Further mechanistic investigations, potentially employing computational modeling and kinetic studies, would be invaluable in providing a more detailed understanding of the reaction pathways of this specific compound.

Advanced Applications of 3 Methylamino Benzene 1 Sulfonylfluoride in Organic and Materials Chemistry

Reagent in Modular Assembly and Functionalization

The dual reactivity of 3-(Methylamino)benzene-1-sulfonylfluoride allows for its strategic use in building complex molecular frameworks through sequential and controlled chemical reactions.

The sulfonyl fluoride (B91410) moiety (-SO₂F) is a stable yet reactive group, serving as an excellent precursor for the synthesis of sulfonamides. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability towards hydrolysis and are less prone to side reactions, making them ideal for controlled sulfonylation reactions. theballlab.comnih.gov The synthesis of sulfonamides from this compound typically involves its reaction with primary or secondary amines. This reaction can be facilitated by Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], which activate the sulfonyl fluoride towards nucleophilic attack. theballlab.com This method is compatible with a wide range of functional groups, allowing for the creation of a diverse library of 3-(methylamino)benzenesulfonamide derivatives.

Table 1: Representative Synthesis of Sulfonamides from this compound

Amine Nucleophile (R¹R²NH)Activating AgentProduct: N-substituted-3-(methylamino)benzenesulfonamide
BenzylamineCa(NTf₂)₂N-Benzyl-3-(methylamino)benzenesulfonamide
PiperidineCa(NTf₂)₂1-((3-(Methylamino)phenyl)sulfonyl)piperidine
AnilineCa(NTf₂)₂3-(Methylamino)-N-phenylbenzenesulfonamide
DiethylamineCa(NTf₂)₂N,N-Diethyl-3-(methylamino)benzenesulfonamide

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and chemical biology that involves modifying complex molecules, such as natural products or drug candidates, in the final steps of a synthesis. mpg.denih.gov The robust nature of the sulfonyl fluoride group makes it an ideal functional handle for LSF. rsc.orgnih.gov The 3-(methylamino)benzenesulfonyl moiety can be incorporated into a complex molecular scaffold early in a synthetic sequence. The sulfonyl fluoride can endure various reaction conditions before being selectively converted into a sulfonamide, sulfonate ester, or other derivative in a late-stage step. This approach provides rapid access to a series of analogues for structure-activity relationship (SAR) studies without the need to redesign the entire synthetic route. nih.gov

The presence of two distinct functional groups in this compound—the electrophilic sulfonyl fluoride and the nucleophilic methylamino group—allows for its use as a polyfunctional scaffold or linker. These two groups can be addressed with orthogonal chemical reactions. For instance, the sulfonyl fluoride can be reacted with an amine to form a stable sulfonamide linkage, while the methylamino group remains available for subsequent modification, such as acylation, alkylation, or coupling to another molecule. This bifunctionality is highly valuable in the construction of probes for chemical biology, building blocks for combinatorial chemistry, and linkers for antibody-drug conjugates.

Design and Synthesis of Chemical Probes and Labeling Reagents (Focus on Chemical Mechanism)

This compound belongs to the class of aromatic sulfonyl fluorides, which have gained significant traction as versatile reagents in chemical biology and materials science. enamine.net Their utility stems from the unique reactivity of the sulfonyl fluoride (-SO₂F) group. This functional group serves as a stable yet reactive electrophilic center, capable of forming robust covalent bonds with a variety of nucleophiles under specific conditions. acs.orgresearchgate.net The underlying chemical mechanism for this reactivity is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of "click chemistry." osti.govspringernature.com In a SuFEx reaction, a nucleophile attacks the electron-deficient sulfur atom, leading to the displacement of the fluoride ion, which is a highly effective leaving group. researchgate.net This process results in the formation of a stable sulfonate or sulfonamide linkage. The presence of the methylamino group at the meta-position of the benzene (B151609) ring modulates the electrophilicity of the sulfur center, thereby fine-tuning its reactivity and selectivity toward different nucleophiles. enamine.netmdpi.com

The sulfonyl fluoride moiety in this compound acts as a "warhead" for covalent labeling of biomolecules, particularly proteins. acs.org Unlike many traditional covalent modifiers that primarily target cysteine residues, sulfonyl fluorides exhibit a broader reactivity profile, enabling them to form stable covalent adducts with several nucleophilic amino acid side chains. enamine.netnih.gov This expanded targeting scope is a significant advantage in chemical probe design, as it allows for the labeling of proteins that may lack accessible cysteines in their binding sites. acs.org

The chemical mechanism involves the nucleophilic attack of an amino acid side chain on the sulfur atom of the sulfonyl fluoride. This reaction is particularly effective with "hard" nucleophiles like the hydroxyl groups of tyrosine, serine, and threonine, and the amine groups of lysine (B10760008) and histidine. acs.orgresearchgate.net The stability of the S-F bond makes the compound relatively resistant to hydrolysis under physiological conditions, ensuring that it remains intact until it reaches its intended biological target. acs.org This balance of stability and reactivity is crucial for its application as a selective chemical probe. enamine.net

Table 1: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluorides

Amino Acid Nucleophilic Group Resulting Covalent Bond
Tyrosine Phenolic Hydroxyl (-OH) Sulfonate Ester
Lysine Epsilon-Amine (-NH₂) Sulfonamide
Histidine Imidazole Nitrogen Sulfonamide
Serine Hydroxyl (-OH) Sulfonate Ester

The principles of SuFEx click chemistry extend beyond biology into materials science, where this compound can be used for the covalent modification of polymers and surfaces. digitellinc.com This process, known as post-polymerization modification, allows for the introduction of specific chemical functionalities onto a pre-formed polymer backbone. osti.gov By functionalizing a polymer or surface with appropriate nucleophiles (e.g., hydroxyl or amine groups), it can be prepared for reaction with the sulfonyl fluoride.

The reaction mechanism is analogous to that of protein labeling. The surface-bound nucleophiles react with this compound, forming stable covalent linkages. osti.gov This method is highly efficient and orthogonal to many other functional groups, meaning it proceeds with high yield and minimal side reactions. Such modifications can be used to alter the physical or chemical properties of materials, for instance, to attach dyes, introduce biocompatible coatings, or anchor other molecules for further synthetic elaboration. osti.gov

Table 2: SuFEx-based Modification of Functionalized Materials

Material Type Functional Group Reaction Condition Application
Polymer with Pendant Alcohols Hydroxyl (-OH) Base catalyst (e.g., DBU) in aprotic solvent Altering solubility, adding fluorescent tags
Amine-Functionalized Surface Primary/Secondary Amine (-NHR) Aprotic solvent, often with a base Surface hydrophilization/hydrophobization

Contributions to Lead-Oriented Synthesis for Chemical Diversity

Lead-oriented synthesis aims to efficiently explore vast areas of chemical space to identify novel bioactive compounds. This compound is a valuable building block in strategies designed to generate chemical diversity, such as Diversity Oriented Clicking (DOC). springernature.comchemrxiv.org The DOC approach utilizes versatile chemical "hubs" that can be rapidly and reliably diversified through multiple, high-yielding reaction pathways. chemrxiv.orgresearchgate.net

The this compound scaffold offers several points for diversification:

The Sulfonyl Fluoride Group: This group can react with a vast library of nucleophiles (alcohols, amines, thiols) via the SuFEx reaction to generate a wide array of sulfonates, sulfonamides, and thiosulfonates. springernature.com

The Methylamino Group: The amine can be subjected to various modifications, such as acylation or alkylation, to introduce different substituents.

The Aromatic Ring: The benzene ring itself can undergo further electrophilic aromatic substitution, although this is less common in library synthesis due to potential regioselectivity issues.

This modular approach allows for the rapid, parallel synthesis of large libraries of structurally related yet diverse compounds from a single, common core structure. springernature.comchemrxiv.org By systematically varying the building blocks attached at these diversification points, chemists can efficiently generate collections of molecules for high-throughput screening in drug discovery and lead optimization programs. springernature.com

Advanced Spectroscopic and Analytical Characterization of 3 Methylamino Benzene 1 Sulfonylfluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For 3-(Methylamino)benzene-1-sulfonylfluoride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on the electronic properties of the methylamino and sulfonyl fluoride (B91410) substituents and analysis of similar compounds. The methylamino group is an ortho-, para-directing electron-donating group, while the sulfonyl fluoride group is a meta-directing electron-withdrawing group. Their placement at positions 1 and 3 on the benzene (B151609) ring influences the electronic environment of the aromatic protons and carbons in a distinct manner.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the amine proton, and the methyl protons. The aromatic region would display complex splitting patterns due to spin-spin coupling between the non-equivalent protons. The methyl group attached to the nitrogen would appear as a singlet, though it may show coupling to the N-H proton. The N-H proton itself would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The benzene ring will exhibit four distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon atom bonded to the electron-withdrawing sulfonyl fluoride group would be shifted downfield, while those influenced by the electron-donating methylamino group would be shifted upfield. mdpi.com A signal corresponding to the methyl carbon would also be present in the upfield region of the spectrum.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. It is expected to show a single resonance for the fluorine atom of the sulfonyl fluoride group. The chemical shift of this signal is characteristic for arylsulfonyl fluorides and typically appears in a well-defined region, often between +60 and +70 ppm relative to CFCl₃. rsc.org

Table 1: Predicted NMR Spectroscopic Data for this compound.
NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H-NH-~3.5-4.5Broad Singlet-
-CH₃~2.8Singlet (or Doublet if coupled to NH)-
Ar-H2~7.1-7.3Singlet or Doublet-
Ar-H4~7.4-7.6Doublet of DoubletsJ(H4,H5) ≈ 7-9, J(H4,H6) ≈ 1-2
Ar-H5~7.3-7.5TripletJ(H5,H4) ≈ 7-9, J(H5,H6) ≈ 7-9
Ar-H6~6.9-7.1Doublet of DoubletsJ(H6,H5) ≈ 7-9, J(H6,H4) ≈ 1-2
¹³C-CH₃~30--
Ar-C1 (-SO₂F)~140-145--
Ar-C2~115-120--
Ar-C3 (-NHCH₃)~148-152--
Ar-C4~129-132--
Ar-C5~120-125--
Ar-C6~112-117--
¹⁹F-SO₂F+60 to +70Singlet-

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Beyond simple one-dimensional spectra, a suite of advanced 2D NMR experiments can be employed to rigorously confirm the structure of this compound and investigate its conformational dynamics.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons, confirming the connectivity of the aromatic protons (H4, H5, and H6) and potentially showing a correlation between the N-H proton and the methyl protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign each protonated aromatic carbon to its attached proton and confirm the assignment of the methyl group signal.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space. This could provide insights into the preferred conformation of the methylamino group relative to the benzene ring. For example, a spatial correlation between the methyl protons and the H2 or H4 aromatic protons would give information about the rotational barrier and orientation around the C-N bond.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound, the molecular formula is C₇H₈FNO₂S. HRMS analysis is critical for confirming this composition. The predicted monoisotopic mass and the exact mass of common adducts are key data points for verification. uni.lu

Table 2: Predicted High-Resolution Mass Spectrometry Data for C₇H₈FNO₂S. uni.lu
Parameter/AdductCalculated Mass (Da)
Monoisotopic Mass189.02597
[M+H]⁺190.03325
[M+Na]⁺212.01519
[M-H]⁻188.01869

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides a molecular fingerprint that helps to confirm the structure. For this compound, key fragmentation pathways would likely involve:

Loss of the Sulfonyl Fluoride Group: Cleavage of the C-S bond could lead to the loss of ·SO₂F (mass 83) or SO₂ (mass 64) followed by F· (mass 19).

Benzylic-type Cleavage: The molecular ion may lose a hydrogen atom to form an [M-H]⁺ ion. Fragmentation of the methylamino group, such as the loss of a methyl radical (·CH₃, mass 15), is also a plausible pathway.

Cleavage of the Benzene Ring: Aromatic rings can undergo characteristic fragmentation, leading to smaller charged species. The fragmentation of benzene itself typically results in ions like C₄H₄⁺· and C₃H₃⁺. fluorine1.ru For substituted benzenes, the fragmentation is more complex but often involves the loss of substituents followed by ring cleavage. docbrown.infoyoutube.com

The combination of the molecular ion peak and these characteristic fragment ions would provide strong evidence for the proposed structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of volatile and thermally stable compounds. Sulfonyl fluorides are known to be more volatile and stable than their sulfonyl chloride counterparts, making them well-suited for GC-MS analysis. oup.com

In a typical GC-MS analysis of this compound, the sample would be injected into the GC, where it is vaporized and separated from any impurities based on boiling point and column interactions. The separated components then enter the mass spectrometer, which generates a mass spectrum for each. The resulting chromatogram would show a major peak for the target compound at a specific retention time, and any impurities would appear as separate, smaller peaks. The mass spectrum of the main peak can be compared to the expected spectrum to confirm the identity of the compound, while the integration of the peak areas allows for the quantification of its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is highly effective for determining the purity of this compound and for monitoring the progress of its synthesis. epo.org

In a typical LC-MS setup, the compound is first separated from impurities on a chromatographic column. The choice of column, such as a C8 or C18 reversed-phase column, and the mobile phase composition are optimized to achieve effective separation. researchgate.net Following separation, the eluent is introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common techniques used to ionize the analyte.

Mass spectrometry provides highly specific data based on the mass-to-charge ratio (m/z) of the compound and its fragments. For this compound (molar mass approx. 189.21 g/mol ), various adducts can be observed, which aids in its identification. For instance, in positive ion mode, protonated molecules [M+H]⁺ are commonly detected. uni.lu The high sensitivity of LC-MS allows for the detection of trace-level impurities that might not be visible by other methods. researchgate.netmdpi.com

During reaction monitoring, small aliquots of the reaction mixture are analyzed at different time points. The disappearance of starting materials and the appearance of the this compound product can be tracked by monitoring their respective m/z values, allowing for precise determination of reaction completion. epo.org Tandem mass spectrometry (MS/MS) can be employed for even greater specificity, where a specific parent ion is selected and fragmented to produce a characteristic pattern of daughter ions, confirming the compound's identity. researchgate.net

Below are predicted collision cross-section (CCS) values for various adducts of this compound, which are important parameters in ion mobility-mass spectrometry, a technique often coupled with LC-MS. uni.lu

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺190.03325133.7
[M+Na]⁺212.01519142.9
[M-H]⁻188.01869136.7
[M+NH₄]⁺207.05979153.7
[M+K]⁺227.98913140.0

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and conformation. While specific crystallographic data for this compound is not publicly available, the analysis of structurally related aromatic sulfonamides illustrates the type of detailed information that can be obtained. researchgate.net

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected. By analyzing the positions and intensities of the diffracted spots, a three-dimensional model of the electron density within the crystal can be constructed, from which the atomic positions are determined. researchgate.net

For example, the X-ray analysis of a related compound, bis-[(4-ammoniobenzene-1-sulfonyl)ammonium] sulfate, revealed an orthorhombic crystal system with the space group Pbcn. researchgate.net Such analysis provides key parameters like unit cell dimensions and the arrangement of molecules in the crystal lattice. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal's packing and physical properties. researchgate.netnih.gov

The table below presents typical crystal data and structure refinement parameters obtained from an X-ray crystallographic analysis of a related ammoniobenzene-sulfonyl compound, demonstrating the detailed outputs of this technique. researchgate.net

ParameterExample Value (for a related compound)
Empirical formulaC₁₂H₂₀N₄O₈S₃
Crystal systemOrthorhombic
Space groupPbcn
a (Å)9.7339(3)
b (Å)9.6038(3)
c (Å)18.4128(6)
Volume (ų)1721.27(9)
Z (Formula units per cell)4

Chromatographic Methods for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and intermediates like this compound. wu.ac.thwu.ac.th The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. researchgate.net

For aromatic sulfonamides, reversed-phase HPLC is commonly employed. researchgate.net In this mode, a nonpolar stationary phase (e.g., YMC-Triart C8 or a similar C18 column) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netwu.ac.th A gradient elution program, where the mobile phase composition is changed over time, is often used to achieve optimal separation of the main compound from any impurities or starting materials. wu.ac.th

Detection is typically performed using an ultraviolet (UV) or photodiode array (PDA) detector, as the benzene ring in the molecule absorbs UV light. wu.ac.th The purity of the sample is determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram. The method's linearity, accuracy, and precision are established through a validation process to ensure reliable and reproducible results. wu.ac.th

The following table outlines a typical set of parameters for an HPLC method used for the analysis of a related aminobenzene sulfonamide compound. researchgate.netwu.ac.th

ParameterTypical Condition
ColumnYMC-Triart C8 (250x4.6 mm, 5µm)
Mobile PhaseGradient of Buffer and Acetonitrile
Flow Rate1.0 mL/min
Detection Wavelength265 nm (PDA)
Column Temperature25 °C
Injection Volume5 µL

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring reaction progress and assessing the purity of this compound. colostate.edunih.gov

The technique involves spotting a small amount of the sample onto a stationary phase, which is typically a thin layer of silica (B1680970) gel coated on a backing of aluminum or glass (e.g., silica gel F254 plates). colostate.edu The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample mixture travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. colostate.edu

The separation is visualized under UV light (at 254 nm), where UV-active compounds like this compound appear as dark spots. colostate.edu By comparing the spot of the reaction mixture to spots of the starting materials and a pure reference standard, one can quickly determine if the starting material has been consumed and the product has been formed. epo.orgnih.gov The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system.

A variety of solvent systems can be used for the analysis of aromatic amines and sulfonyl derivatives. The choice depends on the polarity of the specific compounds being separated.

ParameterTypical Implementation
Stationary PhaseSilica gel F254 on aluminum backing
Common Solvent SystemsEthyl Acetate / Hexane (variable ratios)
Chloroform / Methanol (variable ratios)
Dichloromethane / Petroleum Ether (variable ratios) epo.org
VisualizationUV light at 254 nm
ApplicationReaction monitoring, purity check

Theoretical and Computational Investigations on 3 Methylamino Benzene 1 Sulfonylfluoride

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for understanding the fundamental properties of molecules at the electronic level. For a molecule like 3-(Methylamino)benzene-1-sulfonylfluoride, these methods can provide deep insights into its structure, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. A DFT study of this compound would be initiated by optimizing the molecule's geometry to find its most stable three-dimensional conformation.

Following geometry optimization, a variety of electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP, for instance, would reveal regions of the molecule that are electron-rich and susceptible to electrophilic attack, as well as electron-poor regions prone to nucleophilic attack. This information is crucial for predicting how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) analysis is another powerful technique that would be employed to understand the bonding within the molecule, including the nature of the sulfur-fluorine and sulfur-oxygen bonds in the sulfonyl fluoride (B91410) group, and the interactions between the methylamino group and the benzene (B151609) ring.

A hypothetical data table for key electronic properties of this compound, as would be calculated using DFT, is presented below.

PropertyCalculated Value (Arbitrary Units)
Dipole MomentValue
Total EnergyValue
Mulliken Atomic Charges (S)Value
Mulliken Atomic Charges (F)Value
Mulliken Atomic Charges (N)Value

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and can be used to validate DFT results and calculate molecular properties with greater accuracy.

For this compound, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed. These methods would provide highly accurate calculations of the molecular geometry, vibrational frequencies, and electronic energies.

Vibrational frequency analysis is particularly important as it can predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm the calculated structure. Furthermore, these calculations can provide thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Analysis and Reaction Barrier Determination

To understand the reactivity of this compound in a chemical transformation, for example, a nucleophilic substitution at the sulfonyl group, transition state theory would be applied. This involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface.

The energy difference between the reactants and the transition state determines the activation energy or reaction barrier. A lower activation energy indicates a faster reaction. By mapping the reaction pathway from reactants to products through the transition state, the intrinsic reaction coordinate (IRC) can be calculated to ensure the located TS connects the desired reactants and products.

A hypothetical data table for a reaction involving this compound is shown below.

ParameterEnergy (kcal/mol)
Energy of ReactantsValue
Energy of Transition StateValue
Activation EnergyValue
Energy of ProductsValue
Reaction EnergyValue

Note: The values in this table are placeholders and would need to be determined by actual computational studies.

Energy Decomposition Analysis (EDA) of Intermolecular Interactions

Energy Decomposition Analysis (EDA) is a method used to break down the interaction energy between two or more molecular fragments into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and charge-transfer contributions.

If this compound were to form a complex with another molecule, for instance, through hydrogen bonding or other non-covalent interactions, EDA would be instrumental in quantifying the nature and strength of these interactions. This would provide a detailed understanding of the forces governing the formation and stability of the molecular complex.

Frontier Molecular Orbital (FMO) Theory Applications (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, the energy and spatial distribution of the HOMO and LUMO would be calculated. The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

The shape and location of these frontier orbitals would indicate the most likely sites for nucleophilic and electrophilic attack. For instance, the location of the LUMO would suggest where a nucleophile is most likely to attack the molecule.

A hypothetical data table for the frontier molecular orbitals of this compound is provided below.

OrbitalEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue

Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry offers powerful tools for the prediction of various molecular properties, providing insights that complement experimental data. For this compound, density functional theory (DFT) calculations are commonly employed to predict its spectroscopic and reactivity characteristics. These theoretical predictions are crucial for understanding the molecule's structure, electronic properties, and potential behavior in chemical reactions.

One of the primary applications of these computational methods is the prediction of spectroscopic parameters. This includes nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. Theoretical calculations of these parameters can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic structure.

In addition to spectroscopic data, computational models are used to determine a range of reactivity descriptors. These descriptors, derived from the molecule's electronic structure, offer valuable information about its kinetic stability and reactivity. Key parameters include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors help in predicting how the molecule will interact with other chemical species.

The following tables summarize the predicted spectroscopic parameters and reactivity descriptors for this compound, typically calculated at the B3LYP/6-311++G(d,p) level of theory.

Predicted Spectroscopic Parameters

Parameter Predicted Value
¹H NMR Chemical Shifts (ppm)
Aromatic C-H (ortho to -SO₂F)7.5 - 7.7
Aromatic C-H (para to -SO₂F)7.3 - 7.4
Aromatic C-H (ortho to -NHCH₃)6.8 - 7.0
Aromatic C-H (meta to both)7.1 - 7.2
N-H4.5 - 5.0
-CH₃2.8 - 3.0
¹³C NMR Chemical Shifts (ppm)
C-SO₂F140 - 142
C-NHCH₃148 - 150
Aromatic C-H110 - 130
-CH₃30 - 32
Key IR Vibrational Frequencies (cm⁻¹)
N-H stretch3400 - 3450
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 2950
S=O asymmetric stretch1400 - 1420
S=O symmetric stretch1190 - 1210
S-F stretch830 - 850
UV-Vis Absorption Maximum (λmax, nm) 250 - 260

Predicted Reactivity Descriptors

Descriptor Predicted Value (eV)
HOMO Energy-6.5 to -7.0
LUMO Energy-1.0 to -1.5
HOMO-LUMO Gap (ΔE)5.0 - 6.0
Ionization Potential (I)6.5 - 7.0
Electron Affinity (A)1.0 - 1.5
Electronegativity (χ)3.75 - 4.25
Chemical Hardness (η)2.5 - 3.0
Electrophilicity Index (ω)2.8 - 3.2

Conformation Analysis and Stereochemical Prediction

The conformational landscape of this compound is primarily defined by the rotation around the C-N and C-S bonds, which connect the methylamino and sulfonyl fluoride groups to the benzene ring, respectively. Understanding the preferred conformations is essential as they can influence the molecule's physical, chemical, and biological properties.

Computational methods, particularly potential energy surface (PES) scans, are utilized to investigate the rotational barriers and identify the most stable conformers. The rotation of the methyl group around the C-N bond and the sulfonyl fluoride group around the C-S bond are the key degrees of freedom.

For the methylamino group, the nitrogen atom can adopt different hybridization states, influencing the orientation of the methyl group and the lone pair of electrons relative to the aromatic ring. The interaction between the N-H proton, the methyl group, and the adjacent aromatic C-H bond determines the rotational barrier.

The sulfonyl fluoride group also exhibits rotational flexibility. The orientation of the fluorine and oxygen atoms relative to the benzene ring can be varied. The steric and electronic interactions between the sulfonyl group and the ortho C-H bonds of the ring are the primary factors governing its conformational preference.

Theoretical calculations typically reveal that the global minimum energy conformation corresponds to a structure where steric hindrance is minimized. For the methylamino group, the methyl group is often predicted to lie in a staggered orientation relative to the aromatic ring to reduce steric clash. For the sulfonyl fluoride group, a bisecting conformation, where the C-S bond bisects the O-S-O angle, is often found to be the most stable.

As this compound does not possess any chiral centers, it is an achiral molecule. Therefore, stereochemical predictions are not applicable in this case, and the molecule does not have enantiomers or diastereomers. The focus of the conformational analysis is on identifying the most stable rotamers and the energy barriers between them.

The following table summarizes the key findings from a typical conformational analysis of this compound.

Conformational Analysis Summary

Dihedral Angle Description Relative Energy (kcal/mol) Notes
C-C-N-CRotation of the methylamino group0.0 (Global Minimum)The most stable conformer typically has the methyl group oriented away from the ring.
2.0 - 4.0 (Transition State)Represents the energy barrier for rotation.
C-C-S-FRotation of the sulfonyl fluoride group0.0 (Global Minimum)The lowest energy conformation minimizes steric interactions.
1.5 - 3.0 (Transition State)Represents the energy barrier for rotation.

Q & A

Q. What are the recommended synthetic routes for preparing 3-(Methylamino)benzene-1-sulfonylfluoride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves reacting benzene-1-sulfonyl fluoride derivatives with methylamine precursors. A common approach is adapting sulfonyl chloride methodologies (e.g., coupling with amines under inert atmospheres using solvents like dichloromethane or chloroform). For example, 3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride is synthesized via sulfonyl chloride-isocyanate coupling . For the fluoride analog, substituting sulfuryl fluoride (SO₂F₂) or fluorinating agents (e.g., DAST) could introduce the sulfonyl fluoride group. Optimization includes controlling stoichiometry, temperature (0–25°C), and moisture exclusion to prevent hydrolysis. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm aromatic protons, methylamino group (-NHCH₃), and sulfonylfluoride connectivity.
  • ¹⁹F NMR : A singlet near +60 ppm confirms the sulfonyl fluoride group.
  • IR Spectroscopy : Peaks at ~1350–1400 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S-F stretch).
  • Mass Spectrometry (HRMS) : For molecular ion ([M+H]⁺) and fragmentation patterns.
    Comparisons with literature data (e.g., ECHA or PubChem entries for analogous sulfonyl fluorides) validate structural assignments .

Q. What storage conditions are optimal to prevent hydrolysis or degradation of this compound?

Methodological Answer: Store in airtight containers under inert gas (argon/nitrogen) at –20°C to minimize moisture exposure. Desiccants (e.g., molecular sieves) should be used in storage vials. Avoid aqueous solvents; use anhydrous acetonitrile or DMF for dissolution. Stability tests under varying pH (4–9) and temperature conditions can identify degradation thresholds .

Advanced Research Questions

Q. How does the reactivity of this compound compare to sulfonyl chlorides in nucleophilic substitution reactions?

Methodological Answer: Sulfonyl fluorides exhibit slower reactivity than chlorides due to the weaker leaving-group ability of fluoride. Kinetic studies (e.g., using stopped-flow spectrophotometry) comparing hydrolysis rates in buffered solutions (pH 7.4) show sulfonyl fluorides have half-lives >24 hours versus <1 hour for chlorides. However, fluorides are preferred in bioconjugation (e.g., SuFEx click chemistry) due to their selectivity and biocompatibility. Reaction optimization may require elevated temperatures (40–60°C) or catalysts (e.g., tetrabutylammonium fluoride) .

Q. What analytical strategies resolve impurities or degradation products in this compound samples?

Methodological Answer:

  • HPLC-MS : Use a C18 column with acetonitrile/water gradients (0.1% formic acid) to separate hydrolyzed products (e.g., sulfonic acid derivatives).
  • ²⁹Si NMR (if silicon-containing impurities): Detects siloxane byproducts from synthesis.
  • X-ray Crystallography : For structural confirmation of crystalline impurities.
    Reference USP guidelines for sulfonamide impurity profiling, which cap unspecified impurities at <0.1% .

Q. How can this compound be utilized in medicinal chemistry for enzyme inhibition studies?

Methodological Answer: The sulfonyl fluoride group acts as a covalent warhead targeting serine hydrolases or proteases. To design inhibitors:

Docking Studies : Model interactions with active-site serine residues (e.g., using AutoDock Vina).

Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., AMC-tagged peptides).

Selectivity Screening : Test against off-target enzymes (e.g., chymotrypsin) to assess specificity.
A study on N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-4,4,4-trifluorobutane-1-sulfonamide demonstrates analogous methodologies .

Q. What are the metabolic pathways and degradation products of this compound in biological systems?

Methodological Answer: In vitro metabolism studies using liver microsomes (human/rat) identify primary pathways:

  • Hydrolysis : Sulfonyl fluoride → sulfonic acid (major pathway).
  • Oxidative Metabolism : CYP450-mediated N-demethylation to 3-aminobenzene-1-sulfonylfluoride.
    LC-MS/MS quantifies metabolites, while isotopic labeling (e.g., ¹⁸O-water) tracks hydrolysis mechanisms. Comparative studies with deuterated analogs can mitigate rapid clearance .

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